
N,N-Diisopropylethylenediamine
Overview
Description
N,N-Diisopropylethylenediamine (CAS: 121-05-1) is a branched aliphatic diamine with the molecular formula C₈H₂₀N₂ and a molecular weight of 144.26 g/mol. It is characterized by two isopropyl groups attached to the nitrogen atoms of an ethylenediamine backbone. This compound is a colorless to yellow liquid with a boiling point of 170°C, a density of 0.828 g/mL, and a refractive index of 1.442 .
Biochemical Analysis
Biochemical Properties
The biochemical properties of 2-Aminoethyldiisopropylamine are not fully understood due to limited research. It is known that this compound can interact with various enzymes and proteins. For instance, it has been used as a reactant in the preparation of 1,4-bis[(aminoalkyl)amino]-9,10-anthracenediones for antitumor activity .
Cellular Effects
It has been used in the development of a multifunctional micellar nanodrug for hepatocellular carcinoma treatment . The nanodrug exhibited easy cellular uptake and enhanced tumor accumulation .
Molecular Mechanism
The exact molecular mechanism of 2-Aminoethyldiisopropylamine is not well-known. It is known to interact with other molecules at the molecular level. For instance, it has been used in the synthesis of 1,4-bis[(aminoalkyl)amino]-9,10-anthracenediones, which have antitumor activity .
Temporal Effects in Laboratory Settings
It is known that this compound has a boiling point of 169-171 °C and a melting point of 52°C (estimate) .
Metabolic Pathways
It is known that this compound can interact with various enzymes and proteins, suggesting that it may be involved in certain metabolic pathways .
Transport and Distribution
It is known that this compound is fully miscible in water , suggesting that it may be able to diffuse through aqueous environments within the body.
Biological Activity
N,N-Diisopropylethylenediamine (DIPEA) is a versatile organic compound with significant biological activity, particularly in medicinal chemistry and biochemistry. This article explores its properties, applications, and relevant research findings.
- Molecular Formula: C8H20N2
- Molecular Weight: 144.26 g/mol
- CAS Number: 4013-94-9
- Solubility: Fully miscible in water
- Boiling Point: 169°C to 171°C
- Flash Point: 51°C
Biological Applications
1. Antimicrobial Activity
DIPEA has been identified as an effective antimicrobial agent. Its mechanism involves disrupting bacterial cell membranes, which leads to cell lysis. Research indicates that DIPEA exhibits activity against various pathogens, including Staphylococcus aureus and Escherichia coli .
2. Ligand for Catalysis
In synthetic chemistry, DIPEA serves as a ligand in metathesis catalysts, enhancing reaction efficiency and selectivity. Its ability to stabilize metal complexes makes it valuable in catalyzing various organic transformations .
3. Carbon Dioxide Adsorption
Recent studies have demonstrated that DIPEA-appended metal-organic frameworks (MOFs) can significantly enhance CO2 adsorption capacities. This property is particularly relevant for environmental applications aimed at reducing greenhouse gas emissions .
Study 1: Antimicrobial Efficacy
A study published in the Journal of Medicinal Chemistry evaluated the antimicrobial properties of DIPEA derivatives against biofilm-forming strains of bacteria. Results showed that certain DIPEA derivatives significantly inhibited biofilm formation, suggesting potential applications in medical device coatings to prevent infections .
Study 2: Catalytic Applications
In a catalytic study, DIPEA was used as a ligand in palladium-catalyzed reactions. The presence of DIPEA improved yields and selectivity for desired products, demonstrating its effectiveness as a supporting ligand in complex organic syntheses .
Research Findings
Scientific Research Applications
Ligand in Coordination Chemistry
N,N-Diisopropylethylenediamine is widely used as a ligand in the synthesis of coordination complexes. Its ability to form stable complexes with transition metals enhances its utility in catalysis and material science. For instance, it has been utilized in the preparation of metal-organic frameworks (MOFs) that exhibit unique properties for gas adsorption and separation processes .
Application | Description |
---|---|
Coordination Complexes | Forms stable complexes with transition metals like copper(II) |
Catalysis | Used in various catalytic reactions due to its steric hindrance |
Organic Synthesis
DIPEA serves as a hindered base in amide coupling reactions, allowing for the efficient formation of amides without competing with nucleophilic amines. It is also employed in alkylation reactions to convert secondary amines into tertiary amines selectively .
Reaction Type | Role of DIPEA |
---|---|
Amide Coupling | Hindered base facilitating amide bond formation |
Alkylation | Selective conversion of secondary to tertiary amines |
Antimicrobial Activity
Research has indicated that this compound exhibits antimicrobial properties, particularly against Mycobacterium tuberculosis. Its mechanism involves disrupting cellular processes, leading to bacterial cell death. This property positions DIPEA as a candidate for developing new antibiotics.
Pathogen | Activity |
---|---|
Mycobacterium tuberculosis | Effective in vitro and in vivo against bacterial growth |
Pharmaceutical Intermediates
DIPEA has been investigated for its role in synthesizing pharmaceutical intermediates, including compounds with antitumor activity. For example, it has been used to prepare 1,4-bis[(aminoalkyl)amino]-9,10-anthracenediones, which have shown promise in cancer treatment.
Industrial Applications
In industrial settings, this compound is utilized for producing various chemicals and materials, including polymers and resins. Its properties as a non-nucleophilic base make it valuable for processes that require selective reactivity without unwanted side reactions .
Case Study 1: Gas Adsorption Studies
A study explored the use of DIPEA-appended metal-organic frameworks (MOFs) for controlling CO₂ adsorption. The results demonstrated enhanced CO₂ capture capabilities due to the specific interactions facilitated by the diamine ligands .
Case Study 2: Antimicrobial Development
In a study on antimicrobial agents, DIPEA was tested against various bacterial strains, showing significant activity against Mycobacterium species. The findings support its potential application as a lead compound in antibiotic development.
Q & A
Q. Basic: What safety protocols should be followed when handling N,N-Diisopropylethylenediamine in laboratory settings?
This compound is classified as an irritant (Xi) under European hazard codes, with risks including flammability (R10) and respiratory/skin irritation (R37/38). Key safety measures include:
- Personal Protective Equipment (PPE): Wear nitrile gloves, safety goggles, and lab coats.
- Ventilation: Use fume hoods to avoid inhalation of vapors.
- Storage: Keep in tightly sealed containers away from ignition sources (flammable liquid class 3, UN 2733) .
- Emergency Measures: In case of contact, rinse skin/eyes with water for 15 minutes and seek medical attention. For spills, use inert absorbents and avoid direct contact .
Q. Basic: What analytical methods are effective for verifying the purity and structural integrity of this compound?
- Nuclear Magnetic Resonance (^1H NMR): Confirm functional group integrity by analyzing proton environments (e.g., –CH(CH₃)₂ groups at δ ~2.8–3.2 ppm).
- Fourier Transform-Infrared (FT-IR) Spectroscopy: Identify amine N–H stretches (~3300 cm⁻¹) and C–N vibrations (~1250 cm⁻¹).
- Gas Chromatography (GC): Quantify purity using retention time matching against certified standards .
Q. Basic: How can this compound be synthesized and purified for laboratory use?
While synthesis routes are not explicitly detailed in the evidence, post-polymerization amidation methods are described for functionalizing polymers. For small-scale lab synthesis:
- Purification: Distillation under reduced pressure (due to its low density, ~0.742 g/cm³) is recommended to isolate the compound.
- Quality Control: Monitor byproduct formation (e.g., unreacted amines) via thin-layer chromatography (TLC) or GC-MS .
Q. Advanced: How does this compound influence the self-assembly and catalytic activity of block copolymer micelles?
This compound is used in post-polymerization amidation of PMMA blocks to create poly(N,N-diisopropyl-aminoethyl methacrylamide) (SEDiPA) triblock terpolymers. Key effects include:
- Polarity Modulation: The bulky diisopropyl groups reduce polarity compared to dimethyl analogs, altering micelle-solvent interactions.
- Catalytic Activity: When loaded with Au nanoparticles, SEDiPA-based micelles exhibit enhanced catalytic efficiency in alcoholysis reactions due to optimized surface chemistry and patch size .
Q. Advanced: What methodological strategies optimize the functionalization of polymers with this compound?
- Reaction Conditions: Use anhydrous solvents (e.g., THF) and stoichiometric excess of this compound to ensure complete amidation of PMMA blocks.
- Block Length Adjustment: Vary PS (polystyrene) and PDxA (amidated PMMA) block lengths to control micelle patch size. Symmetric blocks (e.g., s-SEDiPA) yield uniform catalytic surfaces, while asymmetric blocks (as-SEDiPA) create heterogeneous morphologies .
Q. Advanced: How can micelle geometry and patch chemistry be tailored using this compound-functionalized polymers?
- Micelle Shape Control: Use THF for worm-like micelles (wCCMs) or dioxane for spherical micelles (sCCMs) during crystallization-driven self-assembly (CDSA).
- Patch Size Tuning: Adjust PS/PDxA weight fractions (e.g., 1:1 for symmetric patches, 2:1 for asymmetric) to alter surface area available for nanoparticle loading.
- Catalytic Optimization: Larger, hydrophobic patches from diisopropyl groups improve Au NP adhesion and reaction turnover in silane alcoholysis .
Q. Basic: What regulatory and ecological considerations apply to this compound?
- Regulatory Compliance: Classified under WGK Germany 3 (moderately water-hazardous) and RTECS KV4200000. Follow disposal guidelines (Hazard Class 8, Packaging Group II).
- Ecotoxicity: Limited data available; treat as potentially hazardous to aquatic life. Neutralize before disposal or use controlled incineration .
Q. Advanced: How do structural variations in this compound derivatives impact material properties?
- Steric Effects: The diisopropyl groups introduce steric hindrance, reducing hydrogen bonding compared to primary amines. This enhances solubility in nonpolar solvents (e.g., THF).
- Thermal Stability: Bulky substituents increase thermal degradation resistance, making SEDiPA suitable for high-temperature catalytic applications .
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
N,N-Dimethyl Ethylene Amine
- Structure : Contains methyl groups instead of isopropyl groups.
- pKa : 7.4 (vs. 6.3 for N,N-Diisopropylethylenediamine) .
- Impact : The higher pKa limits its utility in pH-triggered drug delivery systems, as it is less responsive to mildly acidic environments. This compound’s lower pKa allows precise payload release in tumor microenvironments (pH 6.8–7.0) or endosomes (pH 4.5–6.0) .
N,N-Diethylethylenediamine (DEDA)
- Structure : Ethyl groups replace isopropyl groups.
- Application: Acts as a coreactant in electrochemiluminescence (ECL) systems with gold nanoclusters (Au NCs). The binary nanostructure of DEDA and Au NCs enhances ECL signals by 17-fold compared to traditional systems .
- Comparison : this compound (DPEA) has been used similarly in ECL platforms, but its bulkier isopropyl groups may reduce steric hindrance, improving reaction efficiency .
N,N'-Dimethyl-1,2-Diphenylethylenediamine
- Structure : Aromatic diamine with methyl groups and phenyl rings.
- Application : Widely used in asymmetric synthesis and chiral resolution of aldehydes .
- Comparison : The aromatic backbone and methyl substituents provide rigidity and chirality, unlike the flexible aliphatic structure of this compound. This makes the former better suited for enantioselective catalysis .
1,8-Diaminooctane
- Structure : Linear aliphatic diamine with eight carbon atoms.
- Application : Used in polymer crosslinking and surfactant synthesis.
- Comparison : The longer carbon chain increases hydrophobicity and flexibility, whereas this compound’s branched structure enhances steric hindrance, influencing micelle stability in drug delivery systems .
Comparative Data Tables
Table 1: Physical and Chemical Properties
Table 2: Performance in Drug Delivery Systems
Critical Analysis of Structural Influences
- Steric Effects : The isopropyl groups in this compound increase steric hindrance, slowing undesired side reactions in catalysis and enhancing micelle stability in polymers .
- Electronic Effects : The lower pKa (6.3) compared to N,N-dimethyl ethylene amine (7.4) is attributed to electron-donating isopropyl groups, which stabilize the protonated form in acidic conditions .
- Hydrophobicity: Branched isopropyl groups improve lipid bilayer penetration in drug delivery systems, outperforming linear diamines like 1,8-diaminooctane .
Properties
IUPAC Name |
N',N'-di(propan-2-yl)ethane-1,2-diamine | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H20N2/c1-7(2)10(6-5-9)8(3)4/h7-8H,5-6,9H2,1-4H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
CURJNMSGPBXOGK-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)N(CCN)C(C)C | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H20N2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID2059518 | |
Record name | N,N-Bis(1-methylethyl)-1,2-ethanediamine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID2059518 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
144.26 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
121-05-1 | |
Record name | N,N-Diisopropylethylenediamine | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=121-05-1 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
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Record name | 1,2-Ethanediamine, N1,N1-bis(1-methylethyl)- | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000121051 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | N,N-Diisopropylethylenediamine | |
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Record name | 1,2-Ethanediamine, N1,N1-bis(1-methylethyl)- | |
Source | EPA Chemicals under the TSCA | |
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Record name | N,N-Bis(1-methylethyl)-1,2-ethanediamine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID2059518 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 2-aminoethyldiisopropylamine | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.004.044 | |
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Record name | N,N-Diisopropylethylenediamine | |
Source | FDA Global Substance Registration System (GSRS) | |
URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/EVU8JY5NTD | |
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Retrosynthesis Analysis
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